4-(1,2,3-Thiadiazol-4-yl)phenyl acetate
Description
Molecular Architecture and Bonding Characteristics
4-(1,2,3-Thiadiazol-4-yl)phenyl acetate (C$${10}$$H$${8}$$N$${2}$$O$${2}$$S) features a planar 1,2,3-thiadiazole ring fused to a phenyl group via a carbon-carbon bond at the C4 position of the heterocycle. The thiadiazole moiety consists of one sulfur atom (S1) and two adjacent nitrogen atoms (N2 and N3), forming a conjugated π-system with aromatic character. The acetate group (–OAc) is esterified to the para position of the phenyl ring, introducing steric and electronic effects that modulate the compound’s reactivity.
Key bonding characteristics include:
- Sulfur-Nitrogen Bonds : The S1–N2 bond length (1.65 Å) and N2–N3 bond length (1.31 Å) reflect partial double-bond character due to resonance stabilization.
- Phenyl-Thiadiazole Linkage : The dihedral angle between the thiadiazole and phenyl rings is approximately 5–10°, indicating near-coplanarity that enhances conjugation.
- Acetate Ester Group : The carbonyl oxygen (O1) of the acetate exhibits a bond length of 1.21 Å with the adjacent carbon (C9), typical of ester functional groups.
Spectroscopic data corroborate these features:
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-7(13)14-9-4-2-8(3-5-9)10-6-15-12-11-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESSYNCAGSGAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetate Group
The phenyl acetate moiety undergoes hydrolysis under basic or acidic conditions. For example:
This reaction is pivotal for generating phenolic intermediates used in further functionalization, such as carbamate formation (e.g., synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate ).
Thiadiazole Ring-Opening Reactions
The 1,2,3-thiadiazole ring exhibits instability under strong reducing or oxidizing conditions:
Reductive Ring Opening
Exposure to LiAlH₄ or NaBH₄ in tetrahydrofuran leads to cleavage of the S–N bond, forming a thiol intermediate:
Applications : This pathway is utilized to generate thiolated aromatic compounds for polymer chemistry.
Acid-Catalyzed Decomposition
In concentrated HCl, the thiadiazole ring undergoes protonation followed by fragmentation:
Key Data :
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes regioselective substitution at the para position relative to the thiadiazole group:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 4-(Thiadiazol-4-yl)-3-nitrophenyl acetate | 62% |
| Br₂ (1 equiv), FeBr₃ | CH₂Cl₂, 25°C, 1 h | 4-(Thiadiazol-4-yl)-2-bromophenyl acetate | 58% |
Mechanistic Insight : The electron-withdrawing thiadiazole group directs electrophiles to the meta position of the phenyl ring, but steric effects from the acetate group can alter regioselectivity .
Cycloaddition Reactions
The thiadiazole participates in [3+2] cycloadditions with dipolarophiles like acetylenes:
Example : Reaction with phenylacetylene under Cu(OAc)₂ catalysis :
Conditions :
Functionalization via Cross-Coupling
The thiadiazole’s sulfur atom enables Pd-mediated couplings:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Suzuki–Miyaura | PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiadiazole hybrid | 65% |
| Ullmann coupling | CuI, 1,10-phenanthroline | 5-Aryl-1,3,4-thiadiazole-2-amine analogs | 53% |
Applications : These reactions expand structural diversity for antimicrobial and anticancer agent development .
Stability and Degradation Pathways
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are critical for its application in drug development:
- Anticancer Activity : Research has shown that derivatives containing the thiadiazole moiety demonstrate significant anticancer properties. For instance, compounds derived from 1,3,4-thiadiazoles have been evaluated against various cancer cell lines such as HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer) . The incorporation of the thiadiazole ring enhances the cytotoxic effects against these cancer types.
- Antimicrobial Properties : Several studies have reported that thiadiazole derivatives possess antimicrobial activity against a variety of pathogens. The presence of the thiadiazole ring is believed to contribute to the enhanced efficacy against bacteria and fungi .
- Antiviral Effects : Some derivatives have shown promising antiviral activity. For example, certain 1,3,4-thiadiazole derivatives were tested for their effectiveness against viruses and displayed significant protective effects .
Synthetic Methodologies
The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl acetate typically involves several steps:
- Starting Materials : The synthesis often begins with readily available phenolic compounds or their derivatives. The introduction of the thiadiazole ring can be achieved through cyclization reactions involving hydrazines and carbon disulfide .
- Reactions : Common synthetic routes include:
Case Study 1: Anticancer Activity Evaluation
A study evaluated various thiadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) studies suggested that electron-withdrawing groups significantly improve activity .
Case Study 2: Antimicrobial Testing
In another investigation, a series of 1,3,4-thiadiazole derivatives were synthesized and tested for antimicrobial efficacy. The results showed that certain compounds had potent activity against both Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new antimicrobial agents based on the thiadiazole scaffold .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The thiadiazole ring is known to interact with various biological targets, disrupting their normal function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
a) 4-(1,2,3-Thiadiazol-4-yl)phenol (CAS: 59834-05-8)
- Molecular Formula : C₈H₆N₂OS
- Key Differences: The absence of the acetate group reduces lipophilicity compared to the acetate derivative. This phenol is often a precursor in synthesizing esters like 4-(1,2,3-thiadiazol-4-yl)phenyl acetate .
b) n-Hexylcarbamic Acid 4-(1,2,3-Thiadiazol-4-yl)phenyl Ester (CAS: 1219829-95-4)
- Molecular Formula : C₁₅H₁₉N₃O₂S
- The reported synthesis yield is 28% .
c) 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-Chlorobenzenesulfonate (CAS: 341964-22-5)
Dimeric and Polymeric Derivatives
a) 1,3-Bis[4-(1,2,3-thiadiazol-4-yl)phenoxy]propane (Compound II in )
- Structure : Two 4-(1,2,3-thiadiazol-4-yl)phenyl groups linked via a propane chain.
b) 4-(4-{2,3,4,5,6-Penta[4-(1,2,3-thiadiazole-4-yl)phenoxymethyl]benzyloxy}phenyl)-1,2,3-thiadiazole (Compound III in )
- Structure : A highly branched polymer with multiple thiadiazole units.
- Key Differences : The extended conjugation and bulkier structure may improve binding to biological targets like enzymes or receptors .
a) DX-03-10 ()
- Structure : 4-(2-((4-(Trifluoromethyl)benzyl)oxy)phenyl)-1,2,3-thiadiazole.
- Reported synthesis yield: 68% .
b) 6-(5-Aryl-1,2,3-thiadiazol-4-yl)-(4-benzyl)benzene-1,3-diols ()
- Applications : Designed as Hsp90 inhibitors for anticancer therapy. The benzyl and diol groups facilitate interactions with hydrophobic pockets in protein targets .
c) Antifungal Thiadiazole-Triazole Hybrid ()
Comparative Data Table
Biological Activity
The compound 4-(1,2,3-thiadiazol-4-yl)phenyl acetate is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(1,2,3-thiadiazol-4-yl)phenyl acetate features a thiadiazole ring attached to a phenyl acetate moiety. This configuration is significant for its biological activity due to the electronic and steric effects imparted by the thiadiazole ring.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The following table summarizes key findings related to the anticancer activity of 4-(1,2,3-thiadiazol-4-yl)phenyl acetate and related compounds:
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating various thiadiazole derivatives for their cytotoxic effects against cancer cell lines such as HEPG2 and SK-MEL-2, it was found that structural modifications significantly influenced their potency. For instance, compounds with specific substituents on the thiadiazole ring exhibited enhanced anticancer activity compared to others without such modifications .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The following table highlights findings on the antimicrobial efficacy of 4-(1,2,3-thiadiazol-4-yl)phenyl acetate:
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate | E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL |
Analysis of Antimicrobial Mechanism
The mechanism of action of thiadiazoles against microbial pathogens often involves disruption of cell membrane integrity and inhibition of essential enzymatic processes. For example, studies have shown that certain thiadiazole derivatives can inhibit bacterial growth by interfering with DNA synthesis and cell wall formation .
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have been explored in various contexts. Research indicates that these compounds can reduce inflammation markers in vitro and in vivo.
In Vivo Studies
In animal models of inflammation induced by carrageenan or formalin injection, thiadiazole derivatives demonstrated significant reductions in paw edema and inflammatory cytokines . The following table summarizes findings from relevant studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
